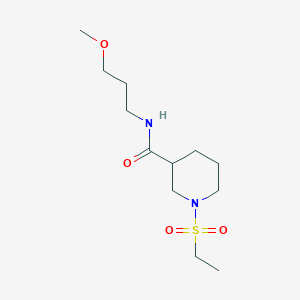

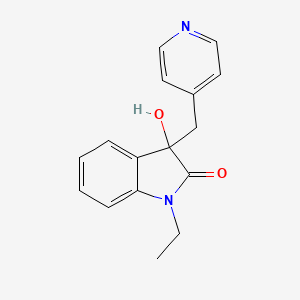

![molecular formula C10H15FN2O2S B4444277 N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4444277.png)

N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide

Descripción general

Descripción

N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide, also known as DFBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFBS is a sulfonamide derivative that has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. In

Aplicaciones Científicas De Investigación

Synthesis and Material Science

Platinum(II) Dithiocarbimato Complexes : The reaction of 4-fluorobenzenesulfonamide with other compounds has been explored to yield complex anions bis(N-R-sulfonyldithiocarbimato)platinate(II), which are significant in the study of material science and chemistry (Amim et al., 2008).

Polymeric Metal-free and Metallophthalocyanines : In a study focusing on the synthesis of a tetranitrile monomer involving the chemical, metal-free phthalocyanine polymer, and various metallophthalocyanine polymers were prepared. This research contributes to our understanding of polymeric materials and their properties (Bıyıklıoğlu & Kantekin, 2008).

Medicinal Chemistry and Pharmacology

Antitumor and Cardiotoxicity Activity : A study synthesized derivatives of the chemical to evaluate their antitumor and cardiotoxicity effects, finding some derivatives to show significant potency against tumor cells and minimal cardiotoxicity (Sami et al., 1995).

Antiallergy Activity : Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives revealed certain compounds possessing antiallergic activity. This highlights its potential use in developing antiallergy medications (Walsh et al., 1990).

Chemical Analysis

Fluorescence Detection of Fatty Acids : A new fluorescence reagent based on the chemical was designed for labeling fatty acids, offering sensitive fluorescence detection and high MS ionizability, crucial in chemical analysis and biochemical research (Chen et al., 2012).

- for their excellent chromatographic properties and ease of preparation. This application is significant in analytical chemistry for detecting and analyzing sulfonamides (Vandenheuvel & Gruber, 1975).

Optical and Electronic Properties

Nonlinear Optical Materials : Studies on stilbazolium derivatives, including those with modifications involving the chemical, have been conducted to understand their solubility and second harmonic generation (SHG) properties. These findings are crucial in the field of photonics and optoelectronics (Okada et al., 2003).

Optical Properties of DAST and DSTMS Crystals : The electronic structures and optical properties of certain crystals containing the chemical were investigated, revealing significant insights into their band structures and linear optical properties. Such research is vital for developing new materials with potential applications in nonlinear optics and photonics (Ren, 2013).

Neuroscience and Imaging

Neurofibrillary Tangles and Beta-Amyloid Plaques in Alzheimer's Disease : A derivative of the chemical was used in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This application is a breakthrough in neuroimaging and Alzheimer’s research (Shoghi-Jadid et al., 2002).

Carbon Dioxide Detection : Fluorescent probes based on derivatives of the chemical have been developed for real-time monitoring of low carbon dioxide levels. This is particularly relevant in environmental monitoring and medical applications (Wang et al., 2015).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLYIFXKWOVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

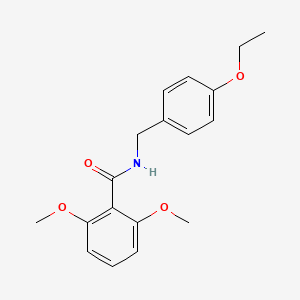

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B4444220.png)

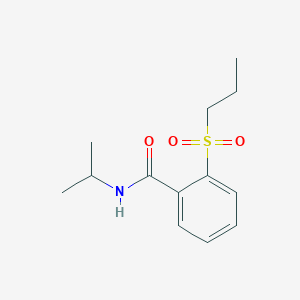

![11-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4444227.png)

![3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4444242.png)

![N-(3-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4444249.png)

![4-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4444253.png)

![1-[(3-methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4444289.png)

![methyl 4-{[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B4444297.png)